molecular formula C7H5Cl2NO3 B1392812 2,5-Dichloro-3-methoxyisonicotinic acid CAS No. 1305324-55-3

2,5-Dichloro-3-methoxyisonicotinic acid

Cat. No. B1392812
M. Wt: 222.02 g/mol
InChI Key: NRXYREZMKGHSQO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxyisonicotinic acid is an organic compound with the empirical formula C7H5Cl2NO3 . It has a molecular weight of 222.03 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of 2,5-Dichloro-3-methoxyisonicotinic acid is COc1c(Cl)ncc(Cl)c1C(O)=O . The InChI is 1S/C7H5Cl2NO3/c1-13-5-4(7(11)12)3(8)2-10-6(5)9/h2H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-methoxyisonicotinic acid is a solid compound . Its empirical formula is C7H5Cl2NO3 , and it has a molecular weight of 222.03 .

Scientific Research Applications

Chemical Synthesis

  • Regiospecific Transformation in Chemical Synthesis: A study by Epsztajn et al. (1989) details the synthesis and metallation of 2-methoxyisonicotin-anilides, demonstrating their utility in regiospecific transformation of isonicotinic acids into 2, 3, 4-trisubstituted pyridines, which is a significant method in organic chemistry (Epsztajn et al., 1989).

Environmental Applications

  • Degradation of Herbicides: Research by Brillas et al. (2003) discusses the mineralization of acidic aqueous solutions of 3,6-dichloro-2-methoxybenzoic acid, a close relative of 2,5-dichloro-3-methoxyisonicotinic acid, emphasizing the use of electro-Fenton and photoelectro-Fenton processes for environmental applications (Brillas et al., 2003).

Medical and Biotechnological Research

  • Biochemical Analysis

    Fossati et al. (2010) developed a chromogenic system for measuring hydrogen peroxide, using a chromogenic system involving derivatives of dichlorophenols, which is related to 2,5-dichloro-3-methoxyisonicotinic acid. This highlights its role in biochemical assays and analytical chemistry (Fossati & Prencipe, 2010).

  • Antioxidant Bioactivity

    Leu et al. (2011) identified 3-methoxyisonicotinic acid as a constituent of Senecio scandens, exploring its antioxidant activity. This indicates potential biomedical applications of derivatives of isonicotinic acid in natural product research and pharmacology (Leu, Lin, & Kuo, 2011).

Industrial and Engineering Applications

  • Corrosion Inhibition: A study by Bentiss et al. (2009) investigates the corrosion inhibition performance of a compound structurally related to 2,5-dichloro-3-methoxyisonicotinic acid, demonstrating its importance in materials science, particularly in the field of corrosion inhibition (Bentiss et al., 2009).

properties

IUPAC Name

2,5-dichloro-3-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-4(7(11)12)3(8)2-10-6(5)9/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYREZMKGHSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235982
Record name 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methoxyisonicotinic acid

CAS RN

1305324-55-3
Record name 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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